molecular formula C10H12N2O2S B6539886 N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060306-29-7

N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539886
CAS No.: 1060306-29-7
M. Wt: 224.28 g/mol
InChI Key: KBJZMNPPDJIKJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide is a compound that features a cyclopropyl group and a thiophene ring connected through an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various biological receptors, potentially modulating their activity . The cyclopropyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide is unique due to the combination of the cyclopropyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N'-cyclopropyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(10(14)12-8-1-2-8)11-5-7-3-4-15-6-7/h3-4,6,8H,1-2,5H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZMNPPDJIKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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